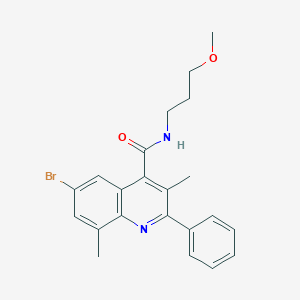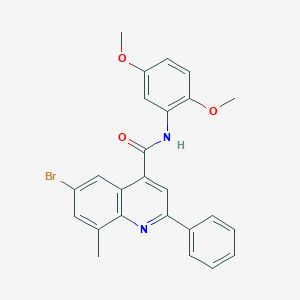![molecular formula C21H18O3 B339316 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone](/img/structure/B339316.png)
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of biphenyl and methoxyphenyl groups connected through an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone typically involves the reaction of biphenyl-4-ol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Biphenyl-4-ol} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl or methoxyphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Biphenyl-4-yloxy)-1-phenylethanone
- 2-(Biphenyl-4-yloxy)-1-(4-hydroxyphenyl)ethanone
- 2-(Biphenyl-4-yloxy)-1-(4-chlorophenyl)ethanone
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C21H18O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O3/c1-23-19-11-9-18(10-12-19)21(22)15-24-20-13-7-17(8-14-20)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Clé InChI |
UNSJRJDEKQGDCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-{[(6-bromo-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B339239.png)
![N-[4-(2-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B339240.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B339241.png)
![N-[4-(2-chlorophenoxy)phenyl]-3-methoxybenzamide](/img/structure/B339242.png)
![N-[4-(2-chlorophenoxy)phenyl]benzamide](/img/structure/B339244.png)

![N-[4-(2-methoxyphenoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B339248.png)
![3-methoxy-N-[4-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B339251.png)
![N-[4-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B339255.png)
![5-[4-(2-Methoxyphenoxy)anilino]-5-oxopentanoic acid](/img/structure/B339256.png)
